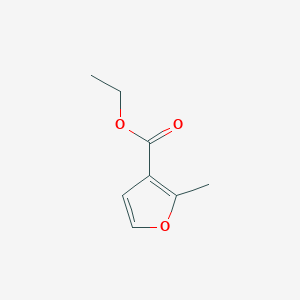

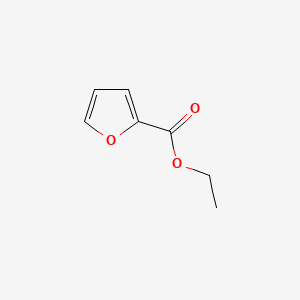

Ethyl 2-Methyl-3-furoate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94975. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-methylfuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-3-10-8(9)7-4-5-11-6(7)2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOHUEYINVDLUSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30294172 | |

| Record name | Ethyl 2-Methyl-3-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28921-35-9 | |

| Record name | 28921-35-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94975 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-Methyl-3-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-methyl-3-furoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 2-Methyl-3-furoate chemical properties and structure

An In-Depth Technical Guide to Ethyl 2-Methyl-3-furoate: Properties, Synthesis, and Applications

Abstract

This compound, a substituted furan ester, is a molecule of significant interest in both academic research and industrial applications. Its unique structural arrangement, combining a heterocyclic furan ring with a reactive ester functional group, imparts a distinct profile of chemical reactivity and sensory properties. This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and professionals in drug development and the flavor and fragrance industries. We will delve into its core chemical and physical properties, elucidate its molecular structure, explore viable synthetic pathways with a detailed experimental protocol, and discuss its primary applications. The narrative is grounded in established chemical principles, supported by authoritative references to ensure scientific integrity and practical utility.

Molecular Structure and Physicochemical Properties

Chemical Identity and Structure

This compound is systematically known as ethyl 2-methylfuran-3-carboxylate.[1] It belongs to the class of furan-3-carboxylates, which are characterized by an ester group at the C3 position of the furan ring. The presence of a methyl group at the C2 position is a key structural feature influencing its electronic properties and steric hindrance.

Key Identifiers:

-

IUPAC Name: ethyl 2-methylfuran-3-carboxylate[1]

-

Synonyms: Ethyl 2-Methyl-3-furancarboxylate, 2-Methyl-3-furancarboxylic Acid Ethyl Ester, 2-Methyl-3-furoic Acid Ethyl Ester[2][3][4]

Caption: Chemical structure of this compound.

Physicochemical Data

The physical properties of a compound are critical for its handling, purification, and application. This compound is a liquid at ambient temperature with a characteristic aroma. The data presented below is a synthesis of values from various chemical suppliers and databases. Minor variations in reported values can arise from differences in measurement conditions and purity levels.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow, clear liquid | [1][3][5] |

| Boiling Point | 85-87 °C at 20 mmHg | [4][5][6][7] |

| Density | 1.01 - 1.08 g/mL at 25 °C | [4][5][7] |

| Refractive Index (n²⁰/D) | 1.460 - 1.465 | [4][5][7] |

| Flash Point | 160 °F (71.1 °C) | [4] |

| Purity (typical) | >96.0% (by GC) | [3][5] |

Spectroscopic Profile: A Structural Verification Toolkit

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical substance. While specific spectra for this compound are proprietary, we can reliably predict its characteristic spectral features based on its structure and data from analogous compounds.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative. The furan ring protons at C4 and C5 would appear as distinct doublets in the aromatic region. The ethyl group will present as a quartet (CH₂) and a triplet (CH₃) in the upfield region, a classic ethyl ester pattern. The methyl group at C2 will be a sharp singlet.

-

¹³C NMR Spectroscopy: The spectrum will show eight distinct carbon signals. The carbonyl carbon of the ester will be the most downfield signal. The four unique carbons of the furan ring will appear in the aromatic region, followed by the signals for the ethyl and methyl carbons at higher field.

-

Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. A strong, sharp absorption band is expected around 1720-1740 cm⁻¹, characteristic of the C=O stretch of the α,β-unsaturated ester. C-O stretching bands for the ester and the furan ether linkage will appear in the 1000-1300 cm⁻¹ region. C-H stretching vibrations from the aromatic furan ring and the aliphatic groups will be observed around 2850-3100 cm⁻¹.

-

Mass Spectrometry (MS): Electron impact mass spectrometry would show a molecular ion (M⁺) peak at m/z = 154, corresponding to the molecular weight. Key fragmentation patterns would likely include the loss of the ethoxy group (-OC₂H₅, 45 Da) to give a fragment at m/z = 109, and the loss of an ethyl radical (-C₂H₅, 29 Da).

Caption: Correlation of structure to predicted ¹H NMR chemical shifts.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of substituted furans is a well-established area of organic chemistry. For a 2,3-disubstituted furan ester like this compound, a common and effective strategy involves the construction of the furan ring from acyclic precursors. One such approach is a variation of the Feist-Benary furan synthesis. An alternative, robust method involves the cyclization and aromatization of a suitably functionalized intermediate, such as a glycidic ester, derived from a Darzens condensation. This latter approach offers good control over the substitution pattern. A procedure adapted from the synthesis of the analogous methyl ester provides a reliable blueprint.[8]

Experimental Protocol: Synthesis via Glycidic Ester Intermediate

This protocol is a validated, self-validating system for the laboratory-scale synthesis of furoate esters, adapted for the target molecule. The causality behind the choice of reagents and conditions is explained at each step.

Step 1: Darzens Condensation to form the Glycidic Ester

-

Objective: To form the key epoxy ester intermediate.

-

Procedure:

-

Equip a flame-dried, three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Maintain a dry, inert atmosphere throughout.

-

Charge the flask with a solution of 1-ethoxy-1-oxopropan-2-ide's precursor, ethyl chloroacetate (1.1 eq), and an appropriate ketone, such as 1-methoxypropan-2-one (1.0 eq), in anhydrous diethyl ether.

-

Cool the reaction mixture to -10 °C using an ice-salt bath. Causality: Low temperature is crucial to control the exothermicity of the condensation and prevent side reactions.

-

Prepare a slurry of a strong base, such as sodium ethoxide (1.1 eq), in anhydrous diethyl ether and add it portion-wise to the reaction mixture via the dropping funnel over 1-2 hours, ensuring the internal temperature remains below -5 °C.

-

Stir the mixture for an additional 2 hours at low temperature, then allow it to warm to room temperature overnight.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude glycidic ester.

-

Step 2: Cyclization and Aromatization to this compound

-

Objective: To convert the glycidic ester into the final furan product.

-

Procedure:

-

Place the crude glycidic ester into a flask equipped for distillation.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid. Causality: The acid catalyzes the ring-opening of the epoxide and subsequent dehydration/aromatization to form the stable furan ring.

-

Heat the mixture gently. The reaction progress can be monitored by the distillation of methanol/ethanol.

-

Once the elimination of alcohol ceases, the crude product remains. Purify by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.

-

Caption: Workflow for the synthesis of this compound.

Applications and Industrial Relevance

The utility of this compound stems from its pleasant aromatic properties and its versatility as a chemical intermediate.

-

Flavor and Fragrance Industry: This compound is a valuable component in the formulation of artificial flavors and fragrances.[5][6] It is reported to impart sweet, fruity, and caramel-like notes, making it suitable for use in baked goods, beverages, and confectionary.[5][6] Its aroma profile is particularly useful for creating berry and coffee flavor profiles.[6]

-

Intermediate in Organic Synthesis: The furan nucleus is a privileged scaffold in medicinal chemistry and agrochemistry. This compound serves as a versatile building block.[5] The ester functionality can be readily hydrolyzed, reduced, or converted to other functional groups. The furan ring itself can participate in various transformations, including Diels-Alder reactions and electrophilic substitutions, enabling the synthesis of more complex molecular architectures for pharmaceutical and agrochemical development.[5][6]

Safety and Handling

As a combustible liquid, this compound requires appropriate safety precautions in a laboratory or industrial setting.[3]

-

GHS Hazard Statements: H227: Combustible liquid.[3][9] Some suppliers also indicate it may cause skin, eye, and respiratory irritation.[4][10]

-

Precautionary Statements:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3]

-

P280: Wear protective gloves, eye protection, and face protection.[3]

-

P370 + P378: In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[3]

-

P403 + P235: Store in a well-ventilated place. Keep cool.[3]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3][9]

Conclusion

This compound is a compound with a well-defined set of chemical properties and a significant role in applied chemistry. Its straightforward, predictable spectroscopic signature makes it easy to identify, while its synthesis from readily available precursors is achievable through established organic chemistry protocols. The dual utility of this molecule—as both a high-impact aroma chemical and a versatile synthetic intermediate—ensures its continued relevance to researchers and industry professionals. This guide has provided the core technical knowledge necessary to understand, handle, synthesize, and apply this valuable furan derivative.

References

- 1. americanelements.com [americanelements.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Ethyl 2-Methyl-3-furancarboxylate | 28921-35-9 | TCI AMERICA [tcichemicals.com]

- 4. chemwhat.com [chemwhat.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound [myskinrecipes.com]

- 7. 2-METHYL-3-FURANCARBOXYLIC ACID ETHYL ESTER | 28921-35-9 [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Ethyl 2-Methyl-3-furancarboxylate | 28921-35-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Physical Characteristics of Ethyl 2-Methyl-3-furoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Ethyl 2-Methyl-3-furoate

This compound (CAS No. 28921-35-9) is a substituted furan derivative, a class of heterocyclic organic compounds that are integral to numerous applications, from pharmaceuticals to flavor and fragrance chemistry.[1][2] Its molecular structure, featuring a furan ring with methyl and ethyl ester substituents, bestows upon it a unique combination of reactivity and sensory properties. In the realm of flavor and fragrance, it is recognized for imparting fruity, sweet, and caramel-like notes, finding application in artificial fruit flavors, particularly for berry and coffee profiles.[1] Furthermore, its role as an intermediate in organic synthesis makes it a valuable building block for the construction of more complex molecules in the pharmaceutical and agrochemical industries.[2]

This guide will systematically detail the physical characteristics of this compound, providing both established data and the scientific context for its determination and interpretation.

Chemical Structure and Molecular Properties

The foundational attributes of a molecule dictate its physical behavior. The structure of this compound is central to understanding its properties.

Molecular Structure:

The molecule consists of a five-membered aromatic furan ring. At the 2-position of this ring is a methyl group (-CH₃), and at the 3-position is an ethyl ester group (-COOCH₂CH₃).

Caption: Chemical structure of this compound.

A summary of its key molecular properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 28921-35-9 | [3] |

| Molecular Formula | C₈H₁₀O₃ | [3] |

| Molecular Weight | 154.16 g/mol | [3] |

| Synonyms | 2-Methyl-3-furancarboxylic acid ethyl ester, Ethyl 2-methylfuran-3-carboxylate, 2-Methyl-3-furoic acid ethyl ester | [3] |

| InChI | InChI=1S/C8H10O3/c1-3-10-8(9)7-4-5-11-6(7)2/h4-5H,3H2,1-2H3 | [3] |

| InChIKey | DOHUEYINVDLUSG-UHFFFAOYSA-N | [3] |

| SMILES | CCOC(=O)C1=C(OC=C1)C | [3] |

These fundamental identifiers are crucial for unambiguous compound identification in research and regulatory contexts.

Organoleptic and Physicochemical Properties

The sensory and physical characteristics of this compound are critical for its application, particularly in the flavor and fragrance industry.

Appearance and Odor

-

Appearance: this compound is a colorless to slightly yellow clear liquid at room temperature.[4] The color can be an indicator of purity, with darker shades potentially suggesting the presence of impurities or degradation products.

-

Odor Profile: It possesses a characteristic fruity, sweet, and caramel-like aroma.[1] The odor is a key attribute for its use as a flavoring and fragrance agent. Sensory evaluation is typically conducted by trained panelists who can provide detailed descriptors of the scent profile.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Experimental Context and Significance | Source(s) |

| Boiling Point | 87 °C at 20 mmHg | The boiling point is a measure of a substance's volatility. The reported value at reduced pressure indicates that this compound can be distilled at a relatively low temperature, which is advantageous for purification as it minimizes thermal decomposition. | [4] |

| Density | 1.08 g/mL at 20 °C | Density is an important parameter for formulation and quality control. It can be used to calculate mass from a known volume and can also be an indicator of purity. | [4] |

| Refractive Index (n_D^20) | 1.460 | The refractive index is a measure of how light propagates through a substance. It is a highly sensitive physical constant that is often used as a quick and non-destructive method to assess the purity of a liquid sample. | [4] |

| Melting Point | Not Applicable (Liquid at room temperature) | As a liquid at ambient temperatures, a freezing point would be a more relevant, though not commonly reported, parameter. |

Solubility Characteristics

The solubility of a compound is a critical factor in its application, influencing its formulation in various products and its behavior in biological systems.

This compound, as an ester, exhibits predictable solubility behavior. Esters can act as hydrogen-bond acceptors through their oxygen atoms but cannot act as hydrogen-bond donors.[2] This characteristic governs their solubility in different solvents.

-

Organic Solvents: It is expected to be soluble in common organic solvents such as ethanol, acetone, and methylated spirits.[6] This is due to the nonpolar nature of the furan ring and the alkyl groups, which can interact favorably with the nonpolar components of these solvents.

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a liquid like this compound in various solvents involves the following steps:

-

Preparation of Saturated Solutions: A known volume of the solvent is placed in a thermostatically controlled vessel. An excess of this compound is added to the solvent.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer) at a constant temperature for a sufficient period to ensure that equilibrium is reached and a saturated solution is formed.

-

Phase Separation: The mixture is allowed to stand undisturbed at the same constant temperature to allow for the separation of the undissolved ester from the saturated solution.

-

Quantification: A known volume of the clear, saturated supernatant is carefully removed. The concentration of this compound in this aliquot is determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), with a pre-established calibration curve.

Logical Flow for Solubility Protocol:

Caption: Workflow for determining the solubility of this compound.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. While specific, verified spectra for this compound were not found in the performed searches, this section outlines the expected spectral features based on its structure and data from closely related furan derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) environments within a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), a singlet for the methyl group attached to the furan ring, and signals for the two protons on the furan ring. The chemical shifts and coupling constants of the furan protons would be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be characteristic of the carbonyl carbon of the ester, the sp²-hybridized carbons of the furan ring, the carbons of the ethyl group, and the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| ~2980-2850 | C-H stretch (aliphatic) | Presence of methyl and ethyl groups. |

| ~1720 | C=O stretch (ester) | Strong absorption characteristic of the carbonyl group in the ethyl ester. |

| ~1600-1450 | C=C stretch (furan ring) | Indicates the presence of the aromatic furan ring. |

| ~1250-1050 | C-O stretch (ester and furan) | Strong absorptions corresponding to the C-O single bonds of the ester and the ether linkage in the furan ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of this compound (154.16 g/mol ) would be expected.

-

Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and the loss of the entire ester group. The furan ring can also undergo characteristic fragmentation.

Experimental Workflow for Spectroscopic Analysis:

Caption: A generalized workflow for the spectroscopic characterization of this compound.

Conclusion: A Molecule of Versatility

This compound presents a compelling profile for professionals in research, development, and quality control. Its distinct physical properties, from its characteristic aroma to its predictable solubility and spectroscopic signatures, provide a solid foundation for its application and further investigation. The methodologies outlined in this guide for the determination of its physical characteristics are based on established scientific principles, ensuring a robust and reliable approach to its analysis. As a versatile building block in organic synthesis and a valuable component in the flavor and fragrance palette, a thorough understanding of the physical characteristics of this compound is paramount for its effective and innovative use.

References

An In-Depth Technical Guide to Ethyl 2-Methyl-3-furoate for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-Methyl-3-furoate, a polysubstituted furan derivative, is a valuable heterocyclic building block in modern organic synthesis. Its unique electronic and structural features, stemming from the furan core and the strategically placed methyl and ester functionalities, make it a versatile precursor for a range of complex molecular targets. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its utility in the fields of medicinal chemistry and materials science. As a Senior Application Scientist, the following sections are designed to offer not just procedural knowledge but also the underlying chemical principles and field-proven insights to empower researchers in their work.

Core Compound Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Ethyl 2-methylfuran-3-carboxylate, 2-Methyl-3-furancarboxylic Acid Ethyl Ester |

| CAS Number | 28921-35-9 |

| Molecular Formula | C₈H₁₀O₃ |

| Molecular Weight | 154.17 g/mol |

| Appearance | Colorless to light yellow liquid |

Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's properties is paramount for its effective use in synthesis and for the unambiguous characterization of its products.

Physicochemical Data

| Property | Value | Source |

| Boiling Point | 85-87 °C at 20 mmHg | Commercial Suppliers |

| Density | ~1.08 g/mL | Commercial Suppliers |

| Refractive Index | ~1.46 | Commercial Suppliers |

Spectroscopic Analysis: An Interpretive Guide

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to be highly informative.

-

Furan Protons: Two doublets are anticipated in the aromatic region (likely between 6.0 and 7.5 ppm), corresponding to the two protons on the furan ring at positions 4 and 5. Their coupling constant (J value) will be characteristic of adjacent protons on a furan ring.

-

Ethyl Ester Group: A quartet (around 4.0-4.4 ppm) for the methylene protons (-OCH₂CH₃) coupled to the methyl protons, and a triplet (around 1.2-1.4 ppm) for the terminal methyl protons (-OCH₂CH₃).

-

Methyl Group: A sharp singlet (around 2.0-2.5 ppm) for the methyl group attached to the furan ring at position 2.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum will show eight distinct signals.

-

Carbonyl Carbon: The ester carbonyl carbon will be the most downfield signal, typically in the 160-170 ppm range.

-

Furan Carbons: Four signals are expected in the aromatic region (approximately 110-160 ppm) for the carbons of the furan ring. The carbons bearing the substituents (C2 and C3) will have distinct chemical shifts from the unsubstituted C4 and C5.

-

Ethyl and Methyl Carbons: The methylene carbon of the ethyl group should appear around 60 ppm, while the two methyl carbons (from the ethyl group and the ring) will be upfield, typically between 10-20 ppm.

-

-

Infrared (IR) Spectroscopy:

-

A strong, sharp absorption band between 1710-1730 cm⁻¹ is characteristic of the C=O stretch of the α,β-unsaturated ester.

-

Several bands in the 1500-1600 cm⁻¹ region will correspond to the C=C stretching vibrations of the furan ring.

-

C-O stretching vibrations for the ester and the furan ether linkage will be visible in the 1000-1300 cm⁻¹ region.

-

C-H stretching bands for the alkyl and aromatic protons will appear just below and above 3000 cm⁻¹ , respectively.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak [M]⁺ should be observed at m/z = 154.

-

A prominent fragment will likely correspond to the loss of the ethoxy group (-OCH₂CH₃), resulting in a peak at m/z = 109.

-

Further fragmentation of the furan ring and loss of carbon monoxide are also expected, providing a characteristic fragmentation pattern.

-

Synthesis of this compound: The Feist-Benary Furan Synthesis

The most direct and classical approach to synthesizing polysubstituted furans like this compound is the Feist-Benary synthesis . This powerful reaction involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound.

Mechanistic Rationale

The causality behind this synthetic choice lies in its efficiency and versatility. The reaction proceeds through a well-understood sequence:

-

Enolate Formation: A base abstracts an acidic α-proton from the β-dicarbonyl compound (in this case, ethyl acetoacetate) to form a nucleophilic enolate. The choice of base is critical; a mild base like pyridine or an amine is often used to prevent saponification of the ester.

-

Nucleophilic Attack (Sₙ2): The enolate attacks the α-carbon of the α-halo ketone (e.g., chloroacetone), displacing the halide in a classic Sₙ2 reaction.

-

Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular aldol-type condensation, followed by dehydration to form the stable aromatic furan ring.

The logical relationship of this workflow can be visualized as follows:

Detailed Experimental Protocol

This protocol is a self-validating system, where successful execution relies on careful control of reaction conditions to favor the desired pathway over potential side reactions.

-

Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, combine ethyl acetoacetate (1.0 equivalent) and a suitable solvent such as ethanol or DMF.

-

Base Addition: Add a mild base, such as pyridine (1.5 equivalents), to the solution. The use of a non-nucleophilic base is crucial to prevent unwanted reactions with the ester functionality.

-

Addition of α-Halo Ketone: Slowly add chloroacetone (1.0 equivalent) to the stirred mixture. The reaction is often exothermic, and the rate of addition should be controlled to maintain a moderate temperature.

-

Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours. The disappearance of the starting materials indicates completion.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and dilute with diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with water, a dilute acid solution (e.g., 1M HCl) to remove the pyridine, saturated aqueous sodium bicarbonate solution, and finally, brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is typically a dark oil. Purify by vacuum distillation to obtain this compound as a colorless to pale yellow liquid. The purity should be assessed by GC-MS and NMR spectroscopy.

Applications in Drug Discovery and Organic Synthesis

The furan nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive natural products and synthetic drugs. The furoate moiety, as seen in compounds like the antiparasitic agent diloxanide furoate and the corticosteroid mometasone furoate, often enhances the pharmacokinetic properties of a drug.

While direct incorporation of this compound into a marketed drug is not widely documented, its value lies in its role as a versatile intermediate. The ester and the furan ring offer multiple handles for chemical modification:

-

Ester Manipulation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used in coupling reactions. It can also be reduced to a primary alcohol.

-

Ring Reactivity: The electron-rich furan ring is susceptible to electrophilic substitution, although the directing effects of the existing substituents must be considered. It can also participate in cycloaddition reactions.

This reactivity makes it a key starting material for the synthesis of more complex heterocyclic systems, such as furo[2,3-b]chromones, which have shown potential as anti-allergic and antiplatelet agents. For instance, derivatives of furo[2,3-b]chromone-2-carboxylates have been synthesized and evaluated for their biological activities.

Safety and Handling

This compound is classified as a combustible liquid. Standard laboratory safety precautions should be strictly followed.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, well-ventilated place.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Conclusion

This compound is more than a simple organic compound; it is a potent tool for chemical innovation. Its straightforward synthesis via the Feist-Benary reaction, combined with the versatile reactivity of its functional groups, provides researchers with a reliable platform for constructing complex molecular architectures. For professionals in drug development, its furan core represents a proven pharmacophore, making this and related compounds attractive starting points for the design and synthesis of novel therapeutic agents. A thorough understanding of its properties and reactivity, as detailed in this guide, is the first step toward unlocking its full synthetic potential.

Spectroscopic Characterization of Ethyl 2-Methyl-3-furoate: A Technical Guide

Prepared by: Dr. Gemini, Senior Application Scientist

Foreword for the Researcher

This document serves as a comprehensive technical guide to the spectroscopic characterization of Ethyl 2-Methyl-3-furoate (CAS No: 28921-35-9). It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural elucidation of this molecule using modern spectroscopic techniques. While this compound is a known chemical entity, a complete, publicly available, and consolidated set of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is not readily found in scientific literature or standard databases.

Therefore, this guide takes a dual approach. Firstly, it provides a detailed, predictive analysis of the expected spectroscopic data based on the known chemical structure of this compound and established principles of chemical spectroscopy. This predictive framework offers a robust baseline for researchers to compare and interpret their own experimentally acquired data. Secondly, it outlines standardized, best-practice protocols for acquiring high-quality NMR, IR, and MS data for this compound, ensuring reproducibility and accuracy in the laboratory.

The causality behind experimental choices is explained throughout, reflecting a field-proven perspective on obtaining and interpreting spectroscopic data. This guide is designed to be a self-validating system, where the predicted data and the protocols for its acquisition provide a cohesive and logical workflow for the structural characterization of this compound.

Molecular Structure and Spectroscopic Overview

This compound is a furan derivative with the molecular formula C₈H₁₀O₃ and a molecular weight of 154.16 g/mol . Its structure, featuring a furan ring, an ethyl ester, and a methyl group, gives rise to a unique spectroscopic fingerprint. The elucidation of this structure relies on the synergistic application of NMR, IR, and MS, each providing complementary information.

-

¹H and ¹³C NMR will map the carbon-hydrogen framework of the molecule.

-

IR Spectroscopy will identify the key functional groups, particularly the ester carbonyl.

-

Mass Spectrometry will determine the molecular weight and provide insights into the fragmentation patterns, further confirming the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -CH₃ (Methyl on furan) | 2.2 - 2.5 | Singlet (s) | 3H | Attached to an aromatic furan ring, leading to a downfield shift compared to a simple alkane. No adjacent protons to couple with. |

| -OCH₂CH₃ (Methylene) | 4.1 - 4.4 | Quartet (q) | 2H | Adjacent to an electronegative oxygen atom of the ester. Split by the three protons of the adjacent methyl group. |

| -OCH₂CH₃ (Methyl) | 1.2 - 1.5 | Triplet (t) | 3H | Part of the ethyl group. Split by the two protons of the adjacent methylene group. |

| Furan Ring Proton (H-4) | 6.2 - 6.5 | Doublet (d) | 1H | Aromatic proton on the furan ring, coupled to the H-5 proton. |

| Furan Ring Proton (H-5) | 7.2 - 7.5 | Doublet (d) | 1H | Aromatic proton on the furan ring, coupled to the H-4 proton. Deshielded due to its proximity to the ring oxygen. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| -C H₃ (Methyl on furan) | 10 - 15 | Aliphatic carbon attached to the furan ring. |

| -OC H₂CH₃ (Methylene) | 59 - 62 | Carbon of the ethyl ester, bonded to an oxygen atom. |

| -OCH₂C H₃ (Methyl) | 14 - 16 | Terminal methyl carbon of the ethyl group. |

| Furan C-2 | 145 - 150 | Aromatic carbon of the furan ring, substituted with the methyl group. |

| Furan C-3 | 115 - 120 | Aromatic carbon of the furan ring, substituted with the ester group. |

| Furan C-4 | 110 - 115 | Aromatic carbon of the furan ring, bonded to a hydrogen. |

| Furan C-5 | 140 - 145 | Aromatic carbon of the furan ring, bonded to a hydrogen and adjacent to the ring oxygen. |

| C =O (Ester Carbonyl) | 160 - 165 | Carbonyl carbon of the ester functional group. |

Experimental Protocol for NMR Data Acquisition

The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃), a common solvent for organic molecules.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer for better resolution.

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Use a standard pulse sequence for quantitative analysis.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to TMS.

-

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be dominated by the strong absorption of the ester carbonyl group.

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |

| ~3100 | C-H stretch (furan ring) | Medium | Characteristic of C-H bonds in aromatic rings. |

| 2980-2850 | C-H stretch (aliphatic) | Medium | Corresponding to the methyl and ethyl groups. |

| ~1720 | C=O stretch (ester) | Strong, Sharp | A very characteristic and intense absorption for the carbonyl group in an ester. |

| ~1580, ~1500 | C=C stretch (furan ring) | Medium-Weak | Aromatic ring stretching vibrations. |

| ~1250 | C-O stretch (ester) | Strong | Asymmetric C-O-C stretching of the ester group. |

Experimental Protocol for IR Data Acquisition

A common and convenient method for acquiring the IR spectrum of a liquid sample like this compound is using an Attenuated Total Reflectance (ATR) accessory with a Fourier Transform Infrared (FTIR) spectrometer.

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is purged and the ATR crystal (typically diamond or germanium) is clean.

-

Record a background spectrum of the empty ATR crystal.

-

-

Sample Application:

-

Place a small drop of neat this compound directly onto the ATR crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum. Typically, 16-32 scans are sufficient.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its structure.

Predicted Mass Spectrum

For this compound, Electron Ionization (EI) is a common technique that will likely lead to significant fragmentation.

-

Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 154, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: The fragmentation of the molecular ion is a key indicator of the structure. Likely fragmentation pathways include:

-

Loss of the ethoxy group (-OCH₂CH₃, 45 Da) to give a fragment at m/z 109.

-

Loss of an ethyl radical (-CH₂CH₃, 29 Da) to give a fragment at m/z 125.

-

Cleavage of the ester group can also lead to other characteristic fragments.

-

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Rationale |

| 154 | [C₈H₁₀O₃]⁺ | Molecular Ion (M⁺) |

| 125 | [M - C₂H₅]⁺ | Loss of the ethyl radical from the ester. |

| 109 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical. |

| 81 | [C₅H₅O]⁺ | Further fragmentation of the furan ring structure. |

Experimental Protocol for MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of a relatively volatile compound like this compound.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

GC-MS System Setup:

-

Use a GC equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).

-

Set an appropriate temperature program for the GC oven to ensure good separation.

-

The mass spectrometer is typically operated in Electron Ionization (EI) mode at 70 eV.

-

-

Injection and Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The compound will be separated from the solvent and any impurities on the GC column before entering the mass spectrometer.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Analyze the mass spectrum associated with this peak to determine the molecular ion and the fragmentation pattern.

-

Caption: Workflow for GC-MS data acquisition and analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. The predicted data presented in this guide, in conjunction with the provided experimental protocols, offers a robust framework for researchers to confidently acquire and interpret their own spectroscopic results. The consistency between the predicted and experimentally obtained data will serve as a strong validation of the structural assignment for this compound, which is crucial for its application in research and development.

solubility of Ethyl 2-Methyl-3-furoate in common lab solvents

An In-Depth Technical Guide to the Solubility of Ethyl 2-Methyl-3-furoate in Common Laboratory Solvents

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 28921-35-9), a key intermediate and flavoring agent in the pharmaceutical, cosmetic, and food industries[1]. Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products. This document synthesizes theoretical principles with practical, field-proven experimental protocols to serve as an essential resource for researchers, scientists, and drug development professionals. We will explore the physicochemical properties of the molecule, predict its solubility based on structural analysis, and provide a detailed, self-validating methodology for its quantitative determination.

Introduction: The Molecular Profile of this compound

This compound is a colorless to slightly yellow liquid with the molecular formula C₈H₁₀O₃[1][2]. Its structure is characterized by a furan ring, a methyl substituent at position 2, and an ethyl ester group at position 3. This unique combination of a heterocyclic aromatic system and an ester functional group dictates its chemical reactivity and, critically, its interaction with various solvents.

A thorough understanding of solubility begins with the compound's fundamental properties, which are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 28921-35-9 | [1][2] |

| Molecular Formula | C₈H₁₀O₃ | [1][3] |

| Molecular Weight | 154.17 g/mol | [1] |

| Appearance | Colorless to slightly yellow clear liquid | [1][4] |

| Boiling Point | 85-86 °C at 20 mmHg | [2] |

| Density | ~1.01 - 1.08 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | ~1.465 | [2] |

| Predicted XlogP | 1.6 | [3] |

The predicted XlogP value of 1.6 suggests that this compound has a moderately lipophilic character, indicating a preference for organic phases over water, yet its polarity is significant enough to prevent it from being classified as purely nonpolar[3].

Theoretical Principles of Solubility: A Mechanistic Approach

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a macroscopic reflection of the intermolecular forces at play between solute-solute, solvent-solvent, and solute-solvent molecules[5][6]. For a substance to dissolve, the energy required to break the interactions within the bulk solute and solvent must be compensated by the energy released from forming new solute-solvent interactions.

Structural Analysis of this compound

The solubility behavior of this compound can be predicted by examining its molecular structure:

-

Polar Regions: The ester group (-COO-) contains polar carbon-oxygen bonds, creating a significant dipole moment. The oxygen atom within the furan ring also contributes to the molecule's overall polarity. These sites can act as hydrogen bond acceptors.

-

Nonpolar Regions: The ethyl group (-CH₂CH₃) and the methyl group (-CH₃) are nonpolar hydrocarbon moieties. These regions interact primarily through weaker van der Waals forces (London dispersion forces).

This duality—a polar core with nonpolar appendages—suggests that the compound will not be fully miscible with the extremes of the polarity spectrum (e.g., water or hexane) but will exhibit good solubility in solvents of intermediate polarity.

Caption: Molecular structure of this compound highlighting polar and nonpolar regions.

Classification of Common Laboratory Solvents

To systematically predict solubility, we classify solvents into three main categories[7]:

-

Polar Protic Solvents: (e.g., Water, Methanol, Ethanol). These solvents possess O-H or N-H bonds, allowing them to act as both hydrogen bond donors and acceptors[7][8].

-

Polar Aprotic Solvents: (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Acetonitrile). These solvents have large dipole moments but lack O-H or N-H bonds, making them effective hydrogen bond acceptors but not donors[7].

-

Nonpolar Solvents: (e.g., Hexane, Toluene, Diethyl Ether). These solvents have low dielectric constants and small or zero dipole moments, interacting primarily through van der Waals forces[7].

Predicted Solubility Profile

Based on the principles above, the expected solubility of this compound is as follows:

-

High Solubility: Expected in polar aprotic solvents like ethyl acetate, acetone, and tetrahydrofuran (THF). The dipole-dipole interactions between the solvent and the polar ester and furan groups of the solute would be strong, while the solvent can also accommodate the nonpolar alkyl groups.

-

Moderate Solubility: Expected in polar protic solvents like ethanol and methanol. While these solvents can interact with the polar parts of the molecule, the energy cost of disrupting their own extensive hydrogen-bonding networks may limit solubility compared to aprotic solvents[5]. It is also expected in some less polar solvents like toluene or diethyl ether, which can effectively solvate the nonpolar parts of the molecule.

-

Low to Insoluble: Expected in highly polar protic water and very nonpolar aliphatic hydrocarbons like hexane. In water, the molecule's nonpolar regions would disrupt the strong water-water hydrogen bonding network, making solvation unfavorable. In hexane, the solvent's weak van der Waals forces are insufficient to overcome the strong dipole-dipole interactions between the solute molecules.

Experimental Determination of Solubility: A Validated Protocol

Caption: Workflow for the quantitative determination of solubility.

Step-by-Step Quantitative Protocol

This protocol is designed to be a self-validating system by ensuring equilibrium is reached and measurements are precise.

Materials:

-

This compound

-

Selected solvents (e.g., Water, Ethanol, Acetone, Ethyl Acetate, Toluene, Hexane)

-

Scintillation vials with screw caps

-

Thermostatically controlled shaker/incubator

-

Centrifuge (optional)

-

Calibrated volumetric pipettes

-

Analytical balance (readable to 0.1 mg)

-

Rotary evaporator or vacuum oven

Procedure:

-

Preparation of Saturated Solution: a. Add approximately 1 mL of the chosen solvent to a 4 mL glass vial. b. Add this compound dropwise while stirring until a slight excess of undissolved liquid (or solid, if applicable) is visible at the bottom. This ensures the solution is saturated. c. Securely cap the vial to prevent solvent evaporation.

-

Equilibration: a. Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C ± 0.5 °C). b. Agitate the mixture for a minimum of 24 hours. This extended period is critical to ensure the system reaches thermodynamic equilibrium.

-

Sample Isolation: a. Remove the vial from the shaker and let it stand at the same constant temperature for at least 2 hours to allow the excess solute to settle. For fine suspensions, centrifugation (5,000 rpm for 10 minutes) may be necessary. b. Record the tare weight of a clean, dry 4 mL vial to four decimal places. c. Carefully withdraw a precise aliquot (e.g., 0.500 mL) of the clear supernatant using a calibrated pipette, ensuring no undissolved material is transferred. d. Dispense the supernatant into the pre-weighed vial and record the exact volume transferred.

-

Solute Quantification: a. Remove the solvent from the aliquot. This is best achieved using a rotary evaporator or a vacuum oven at a temperature well below the solute's boiling point to avoid loss of material. b. Once the solute is completely dry (constant weight), re-weigh the vial containing the residue.

-

Calculation: a. Mass of Solute: Subtract the tare weight of the vial from the final weight. b. Solubility (g / 100 mL): Solubility = (Mass of Solute (g) / Volume of Aliquot (mL)) * 100 c. Solubility (mol / L): Solubility = (Mass of Solute (g) / Molecular Weight ( g/mol )) / Volume of Aliquot (L)

Data Summary and Interpretation

The results from the experimental protocol should be compiled into a clear, comparative table. This allows for easy identification of suitable solvents for various applications.

Table 2: Predicted and Experimental Solubility of this compound at 25°C

| Solvent | Solvent Class | Relative Polarity Index[9] | Predicted Solubility | Experimental Solubility ( g/100 mL) |

| Hexane | Nonpolar | 0.009 | Very Low | [To be determined] |

| Toluene | Nonpolar (Aromatic) | 0.099 | Moderate | [To be determined] |

| Diethyl Ether | Nonpolar | 0.117 | Moderate | [To be determined] |

| Ethyl Acetate | Polar Aprotic | 0.228 | High | [To be determined] |

| Acetone | Polar Aprotic | 0.355 | High | [To be determined] |

| Acetonitrile | Polar Aprotic | 0.460 | High | [To be determined] |

| Ethanol | Polar Protic | 0.654 | Moderate | [To be determined] |

| Methanol | Polar Protic | 0.762 | Moderate | [To be determined] |

| Water | Polar Protic | 1.000 | Very Low | [To be determined] |

Practical Applications and Safety Considerations

-

Organic Synthesis: Knowledge of solubility is crucial for selecting an appropriate reaction solvent that can dissolve all reactants and reagents, facilitating efficient reaction kinetics. For reactions involving this compound, polar aprotic solvents like THF or ethyl acetate are likely excellent choices.

-

Purification: Solubility data guides the choice of solvent systems for recrystallization or chromatography. A good recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.

-

Formulation: In the flavor, fragrance, and pharmaceutical industries, this data is essential for creating stable, homogeneous liquid formulations.

-

Safety: this compound is a combustible liquid[4][10]. Always handle it away from heat, sparks, and open flames. Store in a cool, well-ventilated place[4][10]. It is recommended to wear protective gloves, clothing, and eye protection during handling[10]. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

This compound exhibits a nuanced solubility profile dictated by its dual-character molecular structure, possessing both polar and nonpolar functionalities. It is predicted to be highly soluble in polar aprotic solvents, moderately soluble in polar protic and some nonpolar aromatic solvents, and poorly soluble in highly polar water and nonpolar aliphatic hydrocarbons. This guide provides the theoretical framework to understand these behaviors and a robust experimental protocol for their precise quantification. This integrated knowledge empowers researchers to make informed decisions, enhancing efficiency and success in the laboratory and in product development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-METHYL-3-FURANCARBOXYLIC ACID ETHYL ESTER | 28921-35-9 [chemicalbook.com]

- 3. PubChemLite - this compound (C8H10O3) [pubchemlite.lcsb.uni.lu]

- 4. Ethyl 2-Methyl-3-furancarboxylate | 28921-35-9 | TCI AMERICA [tcichemicals.com]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. Khan Academy [khanacademy.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. The Global Polarity of Alcoholic Solvents and Water – Importance of the Collectively Acting Factors Density, Refractive Index and Hydrogen Bonding Forces - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. fishersci.com [fishersci.com]

A Researcher's Guide to Sourcing High-Purity Ethyl 2-Methyl-3-furoate for Drug Discovery and Development

Abstract

Ethyl 2-Methyl-3-furoate (CAS No. 28921-35-9), a key heterocyclic building block, is increasingly integral to the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] Its furan moiety offers a versatile scaffold for developing novel therapeutics. However, the success of multi-step synthetic campaigns and the integrity of biological assays are critically dependent on the purity of this starting material. The presence of residual starting materials, synthetic by-products, or degradation products can lead to aberrant reaction pathways and unreliable experimental data. This guide provides an in-depth technical framework for researchers, chemists, and procurement specialists to navigate the commercial supplier landscape, critically evaluate material quality, and implement robust analytical verification methods for high-purity this compound.

The Strategic Importance of High Purity in Pharmaceutical Research

In the realm of drug development, the adage "garbage in, garbage out" holds profound significance. The purity of a chemical building block like this compound is not a mere specification but a foundational pillar of experimental reproducibility and success. For scientists, the consequences of using inadequately characterized reagents include:

-

Failed Reactions: Unidentified impurities can poison catalysts, participate in side reactions, or inhibit desired transformations, leading to low yields or complete reaction failure.

-

Misleading Biological Data: Impurities with unintended biological activity can confound screening results, leading to false positives or negatives and wasted resources on non-viable lead compounds.

-

Regulatory Hurdles: As a project progresses towards clinical stages, the impurity profile of all starting materials and intermediates comes under intense scrutiny from regulatory bodies like the FDA. Establishing a pure, well-characterized source early in development is a critical risk mitigation strategy.[2][3]

Therefore, a proactive and analytical approach to sourcing this key intermediate is not just best practice; it is essential for the efficient and successful progression of a drug discovery program.

The Commercial Supplier Landscape: Beyond the Catalog

A survey of the market reveals several chemical suppliers offering this compound. However, catalog specifications often provide an incomplete picture of a product's suitability for demanding research applications. The table below summarizes offerings from prominent suppliers, but the subsequent sections will detail how to look beyond these numbers.

| Supplier | Product Number (Example) | Stated Purity | Analytical Method | Availability |

| American Elements | N/A | Capable of producing high-purity grades (99% to 99.999%+) upon request.[4] | N/A | Research and bulk quantities[4] |

| Chem-Impex International | 24658 | ≥ 96% | GC[1] | N/A |

| Tokyo Chemical Industry (TCI) | M1140 | >96.0% | GC | Gram quantities |

| ChemScene | CS-0313029 | ≥98% | N/A | N/A[5] |

| Acmec Biochemical | N/A | High quality | N/A | In stock[6] |

Expert Insight: The stated purity, often determined by Gas Chromatography (GC), typically reflects the area percentage of the main peak. While useful, this single value does not reveal the identity or quantity of other components. For pharmaceutical applications, a purity of ≥98% is a reasonable starting point, but this must be verified with comprehensive documentation.

Quality Benchmarking: The Certificate of Analysis as a Primary Tool

The single most critical document for assessing supplier quality is the lot-specific Certificate of Analysis (CoA). A comprehensive CoA moves beyond a simple purity statement and provides a detailed quality fingerprint of the material.

Deconstructing the Certificate of Analysis

When requesting a CoA for this compound, a researcher should expect to find:

-

Purity Determination: The exact purity value (e.g., 99.2%) and the analytical method used (e.g., GC, HPLC, qNMR).

-

Identity Confirmation: Evidence confirming the chemical structure, typically through ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The spectral data should be consistent with the expected structure of this compound.

-

Residual Solvents: Quantification of any remaining solvents from the synthesis and purification process (e.g., ethyl acetate, hexanes, methanol).

-

Water Content: Determined by Karl Fischer titration, as excess water can be detrimental to many chemical reactions.

-

Physical Appearance: A description of the material (e.g., "Colorless to slightly yellow clear liquid").[1]

The following DOT graph illustrates a logical workflow for selecting a suitable supplier, emphasizing the central role of the CoA.

References

Ethyl 2-Methyl-3-furoate: A Comprehensive Technical Guide

Introduction

Ethyl 2-methyl-3-furoate, a heterocyclic ester, holds a significant position in the landscape of chemical synthesis, particularly within the flavor and fragrance industries. Its characteristic sweet, fruity, and caramel-like notes make it a valuable component in the formulation of a wide array of consumer products.[1] Beyond its sensory attributes, the furan scaffold and reactive ester functionality of this compound render it a versatile intermediate in the synthesis of more complex molecules, with potential applications in the pharmaceutical and agrochemical sectors.[2]

This technical guide provides an in-depth review of the available scientific literature on this compound. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its synthesis, spectral characteristics, and potential biological activities. The content herein is structured to not only present established protocols but also to elucidate the underlying chemical principles that govern its synthesis and reactivity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in various experimental settings.

| Property | Value | Reference |

| CAS Number | 28921-35-9 | [3] |

| Molecular Formula | C₈H₁₀O₃ | [1] |

| Molecular Weight | 154.16 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 87 °C at 20 mmHg | [1] |

| Synonyms | Ethyl 2-methylfuran-3-carboxylate, 2-Methyl-3-furancarboxylic acid ethyl ester | [4] |

Synthesis of this compound

The synthesis of substituted furan-3-carboxylates such as this compound is most commonly achieved through variations of the Feist-Benary furan synthesis. An improved, acid-catalyzed aldol-type condensation provides a reliable route to the analogous compound, ethyl 2,4-dimethyl-3-furoate, and this methodology is directly applicable to the synthesis of the title compound.[5][6][7]

Representative Synthetic Protocol

The following is a detailed, step-by-step methodology for the synthesis of ethyl 2,4-dimethyl-3-furoate, which serves as a robust template for the preparation of this compound.[5][6][7] The key difference in the synthesis of this compound would be the use of an appropriate α-halo ketone that lacks the second methyl group.

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of ethyl 2,4-dimethyl-3-furoate.

Step-by-Step Procedure:

-

Reaction Setup: A mixture of chloroacetone and ethyl acetoacetate is prepared.

-

Catalyst Addition: Concentrated hydrochloric acid is added as a catalyst to initiate an aldol-type condensation reaction.

-

Reaction Progression: The reaction mixture is stirred, leading to the formation of an intermediate adduct.

-

Cyclization and Aromatization: The intermediate undergoes a subsequent cyclization and dehydration, driven by the acidic conditions, to form the furan ring.

-

Workup and Purification: The reaction mixture is worked up to remove the acid catalyst and unreacted starting materials. The crude product is then purified, typically by vacuum distillation, to yield the final ethyl 2,4-dimethyl-3-furoate.

Causality Behind Experimental Choices:

-

Acid Catalysis: The use of a strong acid like hydrochloric acid is crucial for promoting the initial aldol condensation between the enol of ethyl acetoacetate and the carbonyl of chloroacetone. The acid also facilitates the subsequent dehydration and cyclization steps that lead to the formation of the aromatic furan ring.

-

Reactant Stoichiometry: The relative amounts of the α-halo ketone and the β-ketoester are optimized to maximize the yield of the desired furoate and minimize the formation of side products.

-

Purification by Vacuum Distillation: Furan derivatives can be sensitive to high temperatures. Vacuum distillation allows for the purification of the product at a lower temperature, preventing thermal decomposition.

Spectroscopic Characterization

While experimental spectra for this compound are not widely available in the public domain, a detailed analysis of its structure and comparison with closely related analogs allows for a reliable prediction of its key spectral features.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 | d | 1H | H-5 (furan ring) |

| ~ 6.5 | d | 1H | H-4 (furan ring) |

| ~ 4.2 | q | 2H | -OCH₂CH₃ |

| ~ 2.4 | s | 3H | -CH₃ (on furan ring) |

| ~ 1.3 | t | 3H | -OCH₂CH₃ |

Expected Spectral Features:

-

The two protons on the furan ring (H-4 and H-5) will appear as doublets due to coupling with each other.

-

The ethyl ester will present as a characteristic quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons.

-

The methyl group attached to the furan ring will appear as a singlet.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the number of unique carbon environments.

| Chemical Shift (ppm) | Assignment |

| ~ 165 | C=O (ester) |

| ~ 150 | C-2 (furan ring, substituted) |

| ~ 143 | C-5 (furan ring) |

| ~ 118 | C-3 (furan ring, substituted) |

| ~ 110 | C-4 (furan ring) |

| ~ 60 | -OCH₂CH₃ |

| ~ 14 | -OCH₂CH₃ |

| ~ 13 | -CH₃ (on furan ring) |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration |

| ~ 3100 | C-H stretch (aromatic) |

| ~ 2980 | C-H stretch (aliphatic) |

| ~ 1720 | C=O stretch (ester) |

| ~ 1580, 1470 | C=C stretch (furan ring) |

| ~ 1250, 1100 | C-O stretch (ester and furan) |

Mass Spectrometry (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): m/z = 154

-

Key Fragments:

-

m/z = 125: Loss of the ethoxy group (-OCH₂CH₃)

-

m/z = 109: Loss of the ethyl group (-CH₂CH₃)

-

m/z = 81: Further fragmentation of the furan ring

-

Potential Biological Activities and Applications in Drug Development

While specific biological studies on this compound are not extensively reported in the literature, the furan scaffold is a common motif in a variety of biologically active compounds. Furan derivatives have been investigated for a range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][8]

The presence of the ester group in this compound also opens avenues for its use as a prodrug. Esterase-mediated hydrolysis in vivo could release the corresponding carboxylic acid, 2-methyl-3-furoic acid, which may exhibit its own biological activity.

Given the interest in furan-containing molecules in drug discovery, this compound represents a valuable starting material for the synthesis of novel therapeutic agents. Its structural features allow for further chemical modifications to explore structure-activity relationships and develop compounds with enhanced biological profiles.

Safety and Toxicology

General Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Consult the SDS for the specific compound and related analogs for detailed safety information.

Conclusion

This compound is a significant chemical entity with established applications in the flavor and fragrance sector and considerable potential as a building block in organic synthesis for the development of new materials and therapeutic agents. This technical guide has provided a comprehensive literature review of its synthesis, predicted spectral characteristics, and potential for biological activity. While a specific, detailed experimental protocol for its synthesis and its definitive biological profile await further investigation, the information presented here, based on closely related analogs and established chemical principles, offers a solid foundation for researchers and scientists working with this versatile furan derivative. Future studies focused on the specific biological evaluation of this compound and the development of optimized synthetic routes will undoubtedly expand its applications and scientific importance.

References

- 1. ijabbr.com [ijabbr.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Methyl-3-furoic acid | C6H6O3 | CID 244756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Application of Ethyl 2-Methyl-3-furoate in the Synthesis of Furan-Based Pharmaceutical Intermediates

Introduction: The Furan Scaffold as a Privileged Motif in Medicinal Chemistry

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in the architecture of numerous physiologically active compounds.[1] Its unique electronic and steric properties often confer favorable pharmacokinetic and pharmacodynamic characteristics to drug molecules. The furan moiety can act as a bioisosteric replacement for phenyl rings, enhancing metabolic stability and receptor-binding interactions.[1] Consequently, furan-containing scaffolds are integral to a wide array of pharmaceuticals, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2] Ethyl 2-methyl-3-furoate, a key substituted furan, serves as a versatile and highly valuable building block in the synthesis of complex pharmaceutical intermediates, offering a strategic entry point to diverse molecular frameworks. This application note provides a comprehensive guide to the synthesis of this compound and its subsequent elaboration into advanced pharmaceutical intermediates, with a focus on detailed, field-proven protocols and the underlying chemical principles.

Part 1: Synthesis of the Key Building Block: this compound

The efficient construction of the substituted furan ring is paramount. Among the classical methods for furan synthesis, the Feist-Benary synthesis stands out as a robust and versatile strategy.[3][4] This reaction involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base. For the synthesis of this compound, the logical precursors are chloroacetone (an α-halo ketone) and ethyl acetoacetate (a β-dicarbonyl compound).

Reaction Principle: The Feist-Benary Furan Synthesis

The mechanism of the Feist-Benary synthesis is a well-established sequence of base-catalyzed steps:

-

Enolate Formation: A mild base, such as pyridine or triethylamine, deprotonates the active methylene group of the β-dicarbonyl compound (ethyl acetoacetate) to form a nucleophilic enolate.

-

Nucleophilic Substitution: The enolate attacks the α-carbon of the α-halo ketone (chloroacetone) in an SN2 reaction, displacing the halide.

-

Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization, followed by dehydration, to yield the aromatic furan ring.

The choice of a mild base is crucial to prevent the hydrolysis of the ester functionality on the ethyl acetoacetate.

Detailed Protocol 1: Synthesis of this compound via Feist-Benary Reaction

This protocol is a representative procedure adapted from established Feist-Benary synthesis methodologies.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount |

| Ethyl acetoacetate | 130.14 | 0.1 | 1.0 | 13.01 g |

| Chloroacetone | 92.52 | 0.1 | 1.0 | 9.25 g |

| Triethylamine | 101.19 | 0.12 | 1.2 | 12.14 g |

| Ethanol | 46.07 | - | - | 100 mL |

| Diethyl ether | 74.12 | - | - | As needed |

| Saturated aq. NaHCO₃ | - | - | - | As needed |

| Brine | - | - | - | As needed |

| Anhydrous MgSO₄ | 120.37 | - | - | As needed |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1.0 eq) and ethanol (100 mL).

-

Slowly add triethylamine (1.2 eq) to the solution while stirring at room temperature.

-

To this mixture, add chloroacetone (1.0 eq) dropwise over 15 minutes.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dilute the residue with diethyl ether (150 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to afford pure this compound.

Expected Yield: 60-70%

Data Visualization: Reaction Scheme for the Synthesis of this compound

Caption: Feist-Benary synthesis of this compound.

Part 2: Application of this compound in the Synthesis of Furo[2,3-d]pyrimidine Intermediates